molecular formula C25H31N3O3 B11164576 1-butyl-5-oxo-N-(4-{[2-(propan-2-yl)phenyl]carbamoyl}phenyl)pyrrolidine-3-carboxamide

1-butyl-5-oxo-N-(4-{[2-(propan-2-yl)phenyl]carbamoyl}phenyl)pyrrolidine-3-carboxamide

Cat. No.: B11164576
M. Wt: 421.5 g/mol
InChI Key: XYPBQTNVBVJAOS-UHFFFAOYSA-N
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Description

1-butyl-5-oxo-N-(4-{[2-(propan-2-yl)phenyl]carbamoyl}phenyl)pyrrolidine-3-carboxamide is a complex organic compound that belongs to the class of pyrrolidine derivatives This compound is characterized by its unique structure, which includes a pyrrolidine ring, a butyl group, and a phenylcarbamoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-butyl-5-oxo-N-(4-{[2-(propan-2-yl)phenyl]carbamoyl}phenyl)pyrrolidine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a γ-lactam or a 1,4-diketone.

    Introduction of the Butyl Group: The butyl group can be introduced via alkylation reactions using butyl halides in the presence of a strong base.

    Attachment of the Phenylcarbamoyl Group: The phenylcarbamoyl group can be attached through a coupling reaction with an appropriate phenyl isocyanate derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-butyl-5-oxo-N-(4-{[2-(propan-2-yl)phenyl]carbamoyl}phenyl)pyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups on the phenyl ring or the pyrrolidine ring are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-butyl-5-oxo-N-(4-{[2-(propan-2-yl)phenyl]carbamoyl}phenyl)pyrrolidine-3-carboxamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including inflammation and cancer.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-butyl-5-oxo-N-(4-{[2-(propan-2-yl)phenyl]carbamoyl}phenyl)pyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-butyl-5-oxo-N-(4-{[2-(methyl)phenyl]carbamoyl}phenyl)pyrrolidine-3-carboxamide
  • 1-butyl-5-oxo-N-(4-{[2-(ethyl)phenyl]carbamoyl}phenyl)pyrrolidine-3-carboxamide
  • 1-butyl-5-oxo-N-(4-{[2-(propyl)phenyl]carbamoyl}phenyl)pyrrolidine-3-carboxamide

Uniqueness

1-butyl-5-oxo-N-(4-{[2-(propan-2-yl)phenyl]carbamoyl}phenyl)pyrrolidine-3-carboxamide is unique due to its specific structural features, such as the presence of the isopropyl group on the phenyl ring

Properties

Molecular Formula

C25H31N3O3

Molecular Weight

421.5 g/mol

IUPAC Name

1-butyl-5-oxo-N-[4-[(2-propan-2-ylphenyl)carbamoyl]phenyl]pyrrolidine-3-carboxamide

InChI

InChI=1S/C25H31N3O3/c1-4-5-14-28-16-19(15-23(28)29)25(31)26-20-12-10-18(11-13-20)24(30)27-22-9-7-6-8-21(22)17(2)3/h6-13,17,19H,4-5,14-16H2,1-3H3,(H,26,31)(H,27,30)

InChI Key

XYPBQTNVBVJAOS-UHFFFAOYSA-N

Canonical SMILES

CCCCN1CC(CC1=O)C(=O)NC2=CC=C(C=C2)C(=O)NC3=CC=CC=C3C(C)C

Origin of Product

United States

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